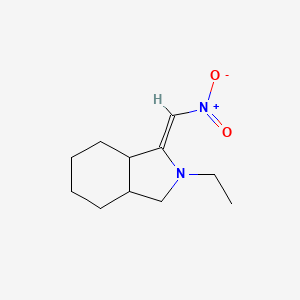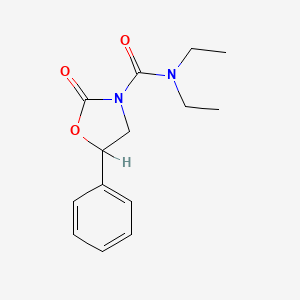
N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide: is a synthetic organic compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes a phenyl group, an oxazolidine ring, and a carboxamide group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide typically involves the reaction of diethylamine with a suitable oxazolidine precursor. One common method is the cyclization of N,N-diethyl-2-amino-5-phenyl-3-oxazolidinecarboxamide under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxazolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing the synthesis.
化学反応の分析
Types of Reactions: N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oxazolidinone derivatives with varying degrees of oxidation.
Reduction: Saturated oxazolidine derivatives.
Substitution: Phenyl-substituted oxazolidinecarboxamide derivatives.
科学的研究の応用
N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive oxazolidinones.
Medicine: Explored for its potential therapeutic applications, including as an antibiotic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other oxazolidinone antibiotics. This binding prevents the formation of the initiation complex, thereby inhibiting protein synthesis and bacterial growth.
類似化合物との比較
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar structure.
Cycloserine: A structural analog with antimicrobial properties but a different mechanism of action.
Uniqueness: N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones. Its diethylamino group and phenyl ring provide opportunities for further functionalization and derivatization, making it a versatile compound for research and development.
特性
CAS番号 |
55243-71-5 |
|---|---|
分子式 |
C14H18N2O3 |
分子量 |
262.30 g/mol |
IUPAC名 |
N,N-diethyl-2-oxo-5-phenyl-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C14H18N2O3/c1-3-15(4-2)13(17)16-10-12(19-14(16)18)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChIキー |
HHJWWUDIABVEQC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)N1CC(OC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



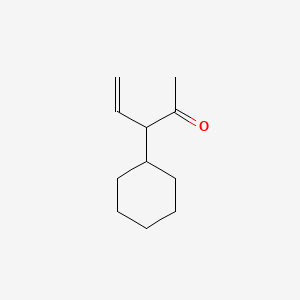
![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)
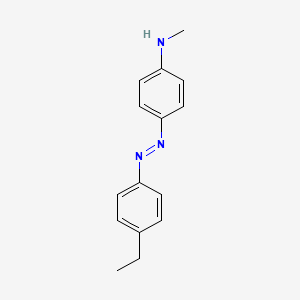
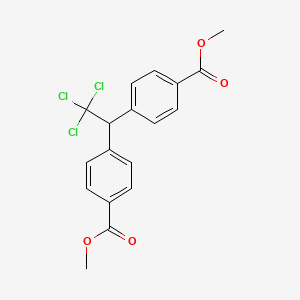
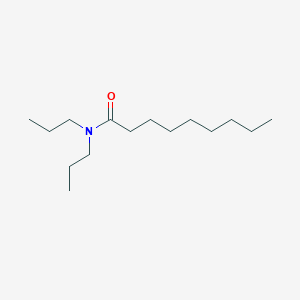
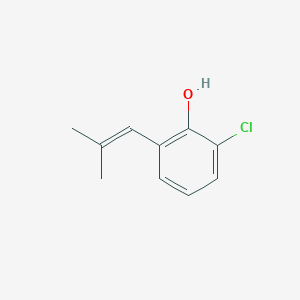


![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)
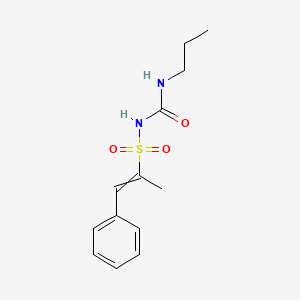

![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
